molecular formula C23H19N3OS B11468960 [3-Amino-4-(pyridin-4-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](phenyl)methanone

[3-Amino-4-(pyridin-4-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](phenyl)methanone

Cat. No.: B11468960
M. Wt: 385.5 g/mol
InChI Key: NIFPJVMJOUCKLO-UHFFFAOYSA-N
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Description

2-BENZOYL-4-(PYRIDIN-4-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a benzoyl group, a pyridinyl group, and a thienoquinoline core, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BENZOYL-4-(PYRIDIN-4-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thienoquinoline Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thienoquinoline core.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction, often using pyridine derivatives and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-BENZOYL-4-(PYRIDIN-4-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyridinyl and benzoyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Pyridine derivatives with suitable leaving groups in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of amine or alcohol derivatives.

Scientific Research Applications

2-BENZOYL-4-(PYRIDIN-4-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-BENZOYL-4-(PYRIDIN-4-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as quinine and chloroquine share structural similarities with the thienoquinoline core.

    Pyridine Derivatives: Compounds like nicotinamide and pyridoxine contain the pyridinyl group.

    Benzoyl Derivatives: Compounds such as benzoyl peroxide and benzocaine feature the benzoyl moiety.

Uniqueness

2-BENZOYL-4-(PYRIDIN-4-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE is unique due to its combination of the thienoquinoline core with benzoyl and pyridinyl groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H19N3OS

Molecular Weight

385.5 g/mol

IUPAC Name

(3-amino-4-pyridin-4-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)-phenylmethanone

InChI

InChI=1S/C23H19N3OS/c24-20-19-18(14-10-12-25-13-11-14)16-8-4-5-9-17(16)26-23(19)28-22(20)21(27)15-6-2-1-3-7-15/h1-3,6-7,10-13H,4-5,8-9,24H2

InChI Key

NIFPJVMJOUCKLO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC=CC=C4)N)C5=CC=NC=C5

Origin of Product

United States

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